1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine
Overview
Description
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine is a chemical compound with the molecular formula C13H19FN2O2S and a molecular weight of 286.37 g/mol . This compound is characterized by the presence of an ethylsulphonyl group, a fluorophenyl group, and a methylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine involves several steps. One common method includes the reaction of 4-(ethylsulphonyl)-2-fluoroaniline with 3-methylpiperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulphonyl group to a thiol group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine can be compared with other similar compounds, such as:
1-[4-(Methylsulphonyl)-2-fluorophenyl]-3-methylpiperazine: This compound has a methylsulphonyl group instead of an ethylsulphonyl group, which may result in different chemical and biological properties.
1-[4-(Ethylsulphonyl)-2-chlorophenyl]-3-methylpiperazine: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s reactivity and interactions.
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-ethylpiperazine: The substitution of a methyl group with an ethyl group in the piperazine ring can affect the compound’s overall properties.
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-fluorophenyl)-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-3-19(17,18)11-4-5-13(12(14)8-11)16-7-6-15-10(2)9-16/h4-5,8,10,15H,3,6-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOVVGFUELASSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205075 | |
Record name | 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-75-2 | |
Record name | 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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